Direct LogP Comparison: 2,2-Dimethyl Substitution Drives Higher Lipophilicity
The predicted logP of 3-Amino-2,2-dimethyl-1-(2-methylfuran-3-yl)propan-1-ol is 1.60632, which is higher than the 1.21622 predicted for the closely related 3-Amino-2-methyl-1-(2-methylfuran-3-yl)propan-1-ol . This is a direct consequence of the additional methyl group on the propanol backbone, increasing the compound's overall hydrophobicity.
| Evidence Dimension | Predicted Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.60632 |
| Comparator Or Baseline | 3-Amino-2-methyl-1-(2-methylfuran-3-yl)propan-1-ol (LogP: 1.21622) |
| Quantified Difference | Δ LogP = +0.3901 |
| Conditions | In silico prediction data sourced from the same vendor platform (Leyan) to ensure methodological consistency. |
Why This Matters
Higher lipophilicity can significantly impact a compound's membrane permeability, plasma protein binding, and metabolic clearance, making the 2,2-dimethyl variant the preferred choice for lead optimization programs targeting intracellular or CNS-active molecules where logP is a critical design parameter.
